molecular formula C12H17N3O2S B11933239 1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea

1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea

Cat. No.: B11933239
M. Wt: 267.35 g/mol
InChI Key: LTFUAYRGVLQXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea is a thiourea derivative characterized by a tert-butyl group and a 2,4-dihydroxyphenyl-substituted methylideneamino moiety. Thioureas are versatile compounds with applications spanning agrochemicals, medicinal chemistry, and materials science due to their ability to form hydrogen bonds, chelate metals, and participate in heterocyclic synthesis .

Properties

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

1-tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18)

InChI Key

LTFUAYRGVLQXKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O

Origin of Product

United States

Chemical Reactions Analysis

IMM-01 undergoes several types of chemical reactions, primarily involving its interaction with cellular proteins. It acts by disrupting the interaction between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, leading to the activation of formins . Common reagents and conditions used in these reactions include various buffers and solvents to maintain the stability and activity of the protein. The major products formed from these reactions are activated formins, which then modulate actin and microtubule dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea and analogous compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2,4-Dihydroxyphenyl, tert-butyl, thiourea Not explicitly provided (estimated ~280–300) High polarity due to hydroxyl groups; potential intramolecular H-bonding
Diafenthiuron 2,6-Diisopropyl-4-phenoxyphenyl, tert-butyl C₂₃H₃₂N₂OS 384.58 Dihedral angles (73–86°); lipophilic phenoxy group; insecticidal activity
1-tert-butyl-3-(4-chlorophenyl)thiourea 4-Chlorophenyl, tert-butyl C₁₁H₁₅ClN₂S 242.77 Chlorine substituent enhances electronic withdrawal; moderate reactivity
1-tert-butyl-3-(4-ethylphenyl)thiourea 4-Ethylphenyl, tert-butyl C₁₃H₂₀N₂S 236.38 Ethyl group increases hydrophobicity; synthesis yield ~45%
1-(4-Acetylphenyl)-3-butyrylthiourea 4-Acetylphenyl, butyryl C₁₃H₁₆N₂O₂S 264.34 Planar structure with strong intramolecular H-bonds (N2–H02⋯O1); chelating ability

Key Observations:

  • The target compound’s 2,4-dihydroxyphenyl group introduces significant polarity compared to Diafenthiuron’s phenoxy group, which is more lipophilic. This could reduce bioavailability in non-polar environments (e.g., insect cuticles) but enhance solubility in aqueous systems .
  • Molecular weight differences (e.g., Diafenthiuron at 384.58 g/mol vs. the target compound’s estimated ~280–300 g/mol) suggest variations in pharmacokinetic properties, such as diffusion rates or metabolic clearance.

Research Findings and Implications

Structure-Activity Relationships :

  • The 2,4-dihydroxyphenyl group distinguishes the target compound from Diafenthiuron and chlorophenyl analogs, suggesting divergent biological targets. Hydroxyl groups may enable interactions with metal ions or enzymes (e.g., tyrosinase inhibition) .
  • Diafenthiuron ’s insecticidal efficacy is linked to its planar conformation and lipophilic substituents, which the target compound’s polar groups may compromise .

Potential Applications: Agrochemicals: Less likely than Diafenthiuron due to polarity but may serve as a precursor for metal-complexed pesticides. Pharmaceuticals: Antioxidant or antimicrobial properties warrant further study, given hydroxylated thioureas’ known bioactivities .

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